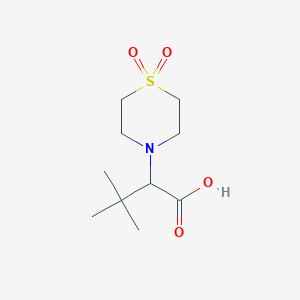

2-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-3,3-dimethylbutanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-3,3-dimethylbutanoic acid (2-DTDMBA) is a synthetic compound with a wide range of applications in scientific research. It is a four-carbon acid with a dioxo-thiazine ring and a dimethylbutyl group. This compound is a useful tool for scientists due to its ability to act as a chelating agent, a substrate for enzymes, and a ligand for proteins.

Wissenschaftliche Forschungsanwendungen

HCV NS5B Polymerase Inhibitors

A novel class of inhibitors targeting HCV NS5B polymerase includes analogs featuring the 1,1-dioxo-thiazinan structure. These compounds have demonstrated potent inhibitory activities in biochemical and replicon assays, showcasing their potential in antiviral therapy. The development of these inhibitors was guided by structure-based design, resulting in compounds with significant potency and metabolic stability, as highlighted by compound 3a's effectiveness and liver microsome stability (Ellis et al., 2008).

Polyamide Synthesis

Research into polyamides incorporating nucleobases like uracil and adenine has led to the synthesis of unique compounds through reactions with dimethyl methylenesuccinate. These polyamides, characterized by side groups derived from nucleobases, exhibit molecular weights ranging from 1000 to 5000. Their solubility in water and potential for biological applications mark an important area of investigation (Hattori & Kinoshita, 1979).

Heterocycle Synthesis

The exploration of heterocyclic compounds has led to the synthesis of [1,4]Thiazino[2,3,4-ij]quinoline derivatives through reactions involving 2H-1,4-benzothiazin-3(4H)-one and similar compounds. This work has contributed to the development of new synthetic pathways and the creation of compounds with potential pharmacological applications (Katekar, 1972).

Glycolic Acid Oxidase Inhibitors

The synthesis of 4-substituted 2,4-dioxobutanoic acid derivatives has resulted in potent inhibitors of glycolic acid oxidase. These compounds, featuring lipophilic substituents, have showcased the potential for therapeutic applications through their inhibitory action on this enzyme, highlighting the importance of structural modification in enhancing biological activity (Williams et al., 1983).

Fluorescent Probes for β-Amyloid

The development of fluorescent probes for β-amyloid, such as 4-(2-{6-(1,1-dicyanoprop-1-en-2-yl)naphthalen-2-ylamino} ethoxy)-4-oxobutanoic acid, has opened new avenues for the molecular diagnosis of Alzheimer’s disease. These probes exhibit high binding affinities toward Aβ(1–40) aggregates, demonstrating their potential in identifying and studying amyloid plaques in neurodegenerative disorders (Fa et al., 2015).

Eigenschaften

IUPAC Name |

2-(1,1-dioxo-1,4-thiazinan-4-yl)-3,3-dimethylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4S/c1-10(2,3)8(9(12)13)11-4-6-16(14,15)7-5-11/h8H,4-7H2,1-3H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICVZKMPHOSUDOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)O)N1CCS(=O)(=O)CC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-3,3-dimethylbutanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4,7,8-Tetramethyl-6-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2776881.png)

![1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-isobutylpiperidine-4-carboxamide](/img/structure/B2776890.png)

![2-((4-ethoxyphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-3-methylbutanoate](/img/structure/B2776897.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2776898.png)

![2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B2776902.png)

![N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzamide](/img/structure/B2776904.png)